2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide
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Overview
Description
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide is an organic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a phenylacetamide linkage, making it a unique and complex molecule.
Mechanism of Action
Target of Action
The primary target of the compound 2-cyclohexyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is the KRAS G12C . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .
Mode of Action
The compound acts as a covalent inhibitor , binding to the KRAS G12C protein . This binding is facilitated by a Groebke–Blackburn–Bienaymè reaction (GBB reaction) . The covalent binding leads to changes in the protein’s function, disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability .
Result of Action
The compound’s action results in the inhibition of the KRAS G12C protein, disrupting the RAS signaling pathway . This disruption can lead to the death of cancer cells, making the compound a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the phenylacetamide group: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with phenylacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Introduction of the cyclohexyl group: The final step involves the alkylation of the amide nitrogen with cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups attached.
Scientific Research Applications
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide: Similar structure but with an imidazo[1,2-a]pyridine moiety.
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrazin-2-yl}phenyl)acetamide: Contains an imidazo[1,2-a]pyrazine moiety.
Uniqueness
2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide is unique due to its specific combination of functional groups and the presence of the imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYVZZZBIKEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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